An In-depth Technical Guide to 3-Fluoro-2-methylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Fluoro-2-methylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylphenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, has made it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its emerging role in the development of targeted therapeutics. The presence of both a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting compounds.
Chemical and Physical Properties
3-Fluoro-2-methylphenylboronic acid is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a boronic acid group, a fluorine atom, and a methyl group.
Structure and Identification
| Identifier | Value |
| IUPAC Name | (3-Fluoro-2-methylphenyl)boronic acid[2] |
| CAS Number | 163517-61-1[2] |
| Molecular Formula | C₇H₈BFO₂[2][3] |
| Molecular Weight | 153.95 g/mol [2][3] |
| Canonical SMILES | CC1=C(C=CC=C1F)B(O)O |
| InChI Key | NYBIUWJUWTUGFV-UHFFFAOYSA-N[2] |
Physicochemical Data
A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Melting Point | 142-144 °C[1] | Experimental |
| Boiling Point | 286.8 ± 50.0 °C[1] | Predicted |
| Density | 1.20 ± 0.1 g/cm³[1] | Predicted |
| pKa | 7.57 ± 0.58[1] | Predicted |
| Appearance | White to off-white powder or crystalline solid[1] | Experimental |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF. | General Knowledge |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | δ ~7.0-7.8 ppm (m, 3H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃), δ ~8.0 ppm (br s, 2H, -B(OH)₂) |
| ¹³C NMR | δ ~160-165 ppm (d, J=245 Hz, C-F), δ ~120-140 ppm (Ar-C), δ ~15 ppm (s, -CH₃) |
| FT-IR (cm⁻¹) | ~3300 (br, O-H), ~3000 (Ar C-H), ~1600, 1450 (Ar C=C), ~1350 (B-O), ~1200 (C-F) |
| Mass Spec (EI) | m/z 154 (M⁺), fragments corresponding to loss of H₂O, OH, and B(OH)₂ |
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-Fluoro-2-methylphenylboronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many biologically active compounds.
General Reaction Scheme
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Fluoro-2-methylphenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., a mixture of 1,4-dioxane and water)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Fluoro-2-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery and Development
Substituted phenylboronic acids, including 3-fluoro-2-methylphenylboronic acid, are increasingly recognized as important intermediates in the synthesis of pharmacologically active molecules. The incorporation of a fluorinated phenyl moiety can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
Targeting the PI3K/Akt/mTOR Signaling Pathway
A key area where these building blocks are employed is in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Several potent and selective inhibitors of the PI3K/Akt/mTOR pathway feature substituted biaryl cores, which can be synthesized using Suzuki-Miyaura coupling with reagents like 3-fluoro-2-methylphenylboronic acid. Examples of such inhibitors include GDC-0941 (Pictilisib)[4][5], Buparlisib (BKM120)[1][6], and PF-04979064[7][8]. While these specific molecules may not directly use 3-fluoro-2-methylphenylboronic acid, their structures highlight the importance of substituted phenylboronic acids in this area of drug discovery.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Safety and Handling
3-Fluoro-2-methylphenylboronic acid is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Conclusion
3-Fluoro-2-methylphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions has positioned it as a key building block in the development of novel pharmaceuticals, particularly in the pursuit of targeted cancer therapies. As research into signaling pathways like PI3K/Akt/mTOR continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the importance of 3-fluoro-2-methylphenylboronic acid in the landscape of drug discovery and development.
References
- 1. Buparlisib (BKM120) (CAS 944396-07-0) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GDC 0941 | CAS 957054-30-7 | pan-PI3K kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]









